REACTION_CXSMILES
|
[CH3:1][CH:2]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)[CH3:3].Cl.Cl.N[OH:14].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+].Cl[C:33](Cl)(Cl)[CH:34]([OH:36])O>O.C(O)C>[CH3:1][CH:2]([C:4]1[CH:5]=[C:6]2[C:7](=[CH:9][CH:10]=1)[NH:8][C:33](=[O:14])[C:34]2=[O:36])[CH3:3] |f:2.3,4.5.6.7.8.9.10.11.12.13.14.15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.75 g
|
Type
|
reactant
|
Smiles
|
CC(C)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
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Name
|
sodium sulphate decahydrate
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C(O)O)(Cl)Cl
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The solid isonitroso-acetanilide intermediate was collected by filtration
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
TEMPERATURE
|
Details
|
This material was cooled in an ice-salt bath
|
Type
|
ADDITION
|
Details
|
concentrated sulphuric acid (48 ml) was added dropwise
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
FILTRATION
|
Details
|
The resulting red solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallised from toluene-light petroleum
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C=1C=C2C(C(NC2=CC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |